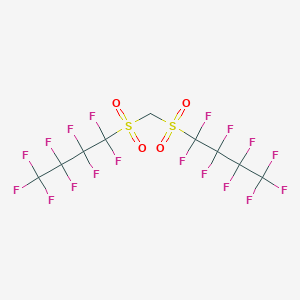

Bis(nonafluorobutylsulfonyl)methane

Description

Contextualization within the Class of Perfluorinated Sulfonylmethanes and Related Derivatives

Bis(nonafluorobutylsulfonyl)methane belongs to the broader family of per- and polyfluoroalkyl substances (PFAS), which are characterized by the replacement of hydrogen atoms with fluorine atoms on a carbon backbone. chembuyersguide.commdpi.com This substitution results in exceptionally strong carbon-fluorine (C-F) bonds, rendering these compounds highly resistant to thermal and chemical degradation. chembuyersguide.comnih.gov Specifically, it is a member of the bis(perfluoroalkylsulfonyl)methane series, which are noted for their strong acidity and the stability of their corresponding conjugate bases.

The defining feature of this class of compounds is the CH₂ group flanked by two strongly electron-withdrawing perfluoroalkylsulfonyl groups ((R_fSO₂)₂CH₂). The nonafluorobutyl group (C₄F₉) in this compound is a perfluoroalkyl group, meaning all hydrogen atoms on the butyl chain have been replaced by fluorine. These perfluorinated chains are both hydrophobic and lipophobic. wikipedia.org The properties of this compound can be compared to other members of the homologous series, such as the well-studied Bis(trifluoromethylsulfonyl)methane ((CF₃SO₂)₂CH₂). The longer perfluorobutyl chains in this compound can influence its physical properties, such as solubility and melting point, as well as its reactivity.

The derivatives of bis(perfluoroalkylsulfonyl)methanes, particularly their metal salts, are of significant interest. These salts are explored for their potential applications in various fields, leveraging the unique properties conferred by the highly fluorinated anion. google.comchemrxiv.org

Historical Development and Evolution of Research Interest

The synthesis of bis(perfluoroalkylsulfonyl)methanes, including the nonafluorobutyl derivative, was notably described in a patent filed in the early 1970s. A key method for their preparation involves the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a methylmagnesium halide, such as methylmagnesium chloride or bromide. google.com Specifically, for the synthesis of this compound, perfluorobutanesulfonyl fluoride is reacted with methylmagnesium chloride. google.com This process was developed to achieve improved yields of these compounds, which were recognized for their utility in preparing cationic catalysts. google.com

Initial research interest in these compounds stemmed from their potential as precursors to highly acidic catalysts. The bis(perfluoroalkylsulfonyl)methanes were found to be useful in the preparation of catalysts for the polymerization of various monomers like epoxides and vinyl ethers. google.com Over time, the focus has expanded to include the investigation of their metal salts as electrolytes in electrochemical cells and as pH indicators in non-aqueous media. google.com The persistent and stable nature of the perfluorinated backbone has also led to their inclusion in the broader studies of PFAS compounds and their environmental behavior. mdpi.comtandfonline.commdpi.com

Fundamental Structural Features and their Implications for Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by its molecular structure. The central methylene (B1212753) (-CH₂-) protons are highly acidic due to the powerful electron-withdrawing inductive effect of the two adjacent nonafluorobutylsulfonyl (-SO₂C₄F₉) groups. The perfluorobutyl chains pull electron density away from the central carbon atom, which in turn polarizes the C-H bonds, facilitating the removal of a proton (H⁺).

This pronounced acidity makes this compound a strong carbon acid. The resulting carbanion, [C(SO₂C₄F₉)₂]⁻, is significantly stabilized by the delocalization of the negative charge onto the four oxygen atoms and, to a lesser extent, the fluorine atoms of the sulfonyl groups. This high degree of charge delocalization contributes to the stability of the conjugate base and, consequently, the high acidity of the parent compound.

This inherent acidity is a key feature driving its applications. For instance, its ability to act as a strong Brønsted acid allows it to be used in the generation of superacidic catalysts. google.com Furthermore, the formation of stable metal salts with a variety of cations is a direct consequence of this acidic nature. These salts, containing the large, charge-diffuse bis(nonafluorobutylsulfonyl)methanide anion, often exhibit interesting properties such as high solubility in organic solvents and utility as electrolytes. google.com

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₉H₂F₁₈O₄S₂ | |

| CAS Number | 29214-37-7 | fujifilm.comsigmaaldrich.com |

| Melting Point | 99-100 °C | google.com |

| Appearance | Solid | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylmethylsulfonyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F18O4S2/c10-2(11,6(18,19)20)4(14,15)8(24,25)32(28,29)1-33(30,31)9(26,27)5(16,17)3(12,13)7(21,22)23/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONFSEOHZGSMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330472 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-37-7 | |

| Record name | NSC263693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes for Bis(nonafluorobutylsulfonyl)methane and its Analogs

The synthesis of this compound has been primarily achieved through conventional multistep approaches that have been refined over time to optimize yield and selectivity.

Conventional Multistep Synthesis Approaches

A well-documented method for the preparation of bis(perfluoroalkylsulfonyl)methanes, including the nonafluorobutyl derivative, involves the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a methylmagnesium halide. google.com This Grignard reaction-based approach is a foundational method for creating the core structure of these molecules.

The general process can be outlined in two main stages:

Formation of an Organomagnesium Complex: A perfluoroalkanesulfonyl fluoride, in this case, nonafluorobutanesulfonyl fluoride, is reacted with a methylmagnesium halide (such as methylmagnesium chloride or iodide). This reaction is typically carried out in an ether-based solvent system. The reaction forms an organomagnesium complex. google.com

Hydrolysis and Isolation: The resulting organomagnesium complex is then hydrolyzed, usually with an acid, to yield the desired bis(perfluoroalkylsulfonyl)methane. The final product is then isolated and purified. google.com

A specific example of this process for preparing this compound involves the addition of nonafluorobutanesulfonyl fluoride to a solution of methylmagnesium chloride in tetrahydrofuran. The reaction mixture is maintained at a controlled temperature and then stirred for a period at room temperature and subsequently at an elevated temperature to ensure the completion of the reaction. google.com Following the reaction, the mixture is hydrolyzed, and the crude product is isolated by filtration, washed, and dried. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of bis(perfluoroalkylsulfonyl)methanes are highly dependent on the reaction conditions. Key parameters that have been optimized include the ratio of reactants, the choice of solvent, and the reaction temperature and duration.

Reactant Stoichiometry: The molar ratio of the methylmagnesium halide to the perfluoroalkanesulfonyl fluoride is a critical factor. It has been found that using an excess of the Grignard reagent, typically in the range of 1.2 to 7 or more gram-molecular weights of methylmagnesium halide to one of the sulfonyl fluoride, is beneficial. google.com Ratios of 2.5 to 3.5 are often preferred. google.com

Solvent System: The choice of solvent plays a crucial role in the success of the reaction. Ethers that can form an oxonium ion in aqueous sulfuric acid with a specific pKa are particularly effective. google.com Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction. google.com The use of such solvents facilitates the reaction and can lead to significantly higher yields compared to other non-reactive ethers.

Temperature and Reaction Time: The reaction temperature is carefully controlled during the addition of the reactants, often with cooling to maintain a specific range (e.g., 30-35 °C). google.com After the initial reaction, a period of stirring at room temperature followed by heating (e.g., at 60 °C) is often employed to drive the reaction to completion. google.com The total reaction time can vary but typically spans several hours.

The following table summarizes the optimized conditions for the synthesis of this compound as described in the literature. google.com

| Parameter | Optimized Condition |

| Reactant 1 | Nonafluorobutanesulfonyl fluoride |

| Reactant 2 | Methylmagnesium chloride |

| Molar Ratio (Reactant 2:Reactant 1) | ~3:1 |

| Solvent | Tetrahydrofuran |

| Temperature (Addition) | 30-35 °C |

| Post-Addition Stirring | 1 hour at room temperature, then 1 hour at 60 °C |

| Hydrolysis | Acidic workup |

Innovative Synthetic Protocols

The development of more sustainable and efficient synthetic methods is a continuous goal in chemical manufacturing. For a compound like this compound, exploring green chemistry approaches could lead to significant improvements in terms of environmental impact and process safety. While specific literature on innovative synthesis for this exact compound is scarce, we can look at advancements in the synthesis of related fluorinated sulfonyl compounds to understand potential future directions.

Green Chemistry Approaches in Synthesis

Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this could involve exploring electrochemical methods and solvent-free reaction conditions.

Electrochemical synthesis offers a promising green alternative to traditional chemical methods by replacing chemical oxidants or reductants with electricity. For sulfonyl compounds, electrochemical methods are being developed for the synthesis of sulfonyl fluorides and other derivatives. nih.govrsc.orgorganic-chemistry.org

An electrochemical approach could potentially be adapted for the synthesis of this compound. For instance, the electrochemical oxidation of thiols in the presence of a fluoride source is a known method for producing sulfonyl fluorides. nih.gov A hypothetical pathway for this compound could involve the electrochemical coupling of a suitable perfluorinated precursor.

Mechanistic studies of related electrochemical reactions, such as the reduction of arene sulfonyl fluorides, indicate that the process often involves the cleavage of the sulfur-fluorine bond to generate a sulfinate anion. bac-lac.gc.ca Understanding these mechanisms is crucial for designing a successful electrochemical synthesis of the target molecule. The direct sulfonation of methane (B114726) to methanesulfonic acid has also been achieved in an electrochemical reactor, highlighting the potential for direct functionalization of a methane-like core. nih.govnih.gov

Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste, cost, and the hazards associated with volatile organic compounds. While a specific solvent-free synthesis for this compound has not been reported, the synthesis of other sulfonium (B1226848) salts and sulfonyl derivatives under solvent-free conditions has been demonstrated. researchgate.netresearchgate.net

For example, the synthesis of diaryl(fluoroalkyl)sulfonium salts from diaryl sulfides and fluoroalkyl trifluoromethanesulfonates has been achieved under solvent-free conditions. researchgate.net This suggests that reactions involving highly fluorinated alkylating agents can be performed without a solvent. A potential future approach for this compound could involve the development of a solid-state reaction or a melt-phase reaction of the precursors, potentially with microwave or ultrasonic irradiation to facilitate the reaction.

The development of such innovative and green synthetic protocols for this compound would represent a significant advancement, offering a more sustainable route to this important fluorinated compound. Further research in these areas is needed to translate these concepts into practical and efficient synthetic methods.

Derivatization and Functionalization Strategies

The derivatization of this compound, particularly at the central methylene (B1212753) bridge, is key to modulating its properties and expanding its applications. The high acidity of the C-H bonds on the methylene group makes it susceptible to deprotonation, forming a carbanion that can react with various electrophiles.

Salts of bis(perfluorosulfonyl)methanes can be readily prepared and subsequently functionalized. For example, the sodium or lithium salt of this compound can be reacted with a variety of electrophilic reagents to introduce new functional groups onto the central carbon atom. This allows for the synthesis of a wide range of derivatives with tailored properties. google.com

Reported derivatization strategies include reactions with:

Acyl chlorides: Reaction with acyl chlorides, such as stearic acid chloride, in the presence of a base like pyridine (B92270), leads to the formation of acylated derivatives. google.com

Phosphorochloridates: Reagents like bis(dimethylamino)phosphorochloridate can be used to introduce phosphorus-containing moieties. google.com

Dicarboxylic acids: In the presence of a coupling agent like dicyclohexylcarbodiimide, dicarboxylic acids can be coupled with the bis(sulfonyl)methane salt. google.com

| Bis(perfluorosulfonyl)methane Salt | Electrophile | Product | Reference |

| Sodium salt of bis(trifluoromethanesulfonyl)methane | Stearic acid chloride | [C₁₇H₃₅CO(CF₃SO₂)₂C]⁻ Li⁺ | google.com |

| Sodium salt of bis(trifluoromethanesulfonyl)methane | Bis(dimethylamino)phosphorochloridate | K⁺ {[(CH₃)₂N]₂PO(CF₃SO₂)₂C}⁻ | google.com |

| Lithium salt of bis(trifluoromethanesulfonyl)methane | 1,1'-Ferrocenedicarboxylic acid | [Li(CF₃SO₂)₂CCOCH₅H₄]₂Fe | google.com |

Interactive Data Table: Derivatization of Bis(perfluorosulfonyl)methane Salts

Investigation of Acidic Properties and Superacidity

Quantitative Studies of Brønsted Acidity

The Brønsted acidity of bis(nonafluorobutylsulfonyl)methane has been investigated through both gas-phase measurements and in various non-aqueous solvent systems. These studies provide a quantitative basis for its classification as a superacid.

Gas-Phase Acidity Measurements and Scales

Gas-phase acidity provides an intrinsic measure of a compound's acidity, free from solvent effects. For highly acidic compounds like this compound, this is often determined by measuring the equilibrium constant of a proton transfer reaction with a reference base in the gas phase using techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry.

While direct experimental data for this compound is scarce, the gas-phase acidity of its close structural analog, bis(nonafluorobutylsulfonyl)imide, has been reported. The gas-phase acidity (ΔG°acid) of an acid is defined as the Gibbs free energy change for the reaction:

A lower ΔG°acid value indicates a stronger acid. The reported gas-phase acidity for bis(nonafluorobutylsulfonyl)imide is a remarkably low 278.6 kcal/mol. This value places it among the most acidic neutral compounds known in the gas phase. Given the structural similarities and the comparable electron-withdrawing power of the C-H and N-H bonds when flanked by two perfluoroalkanesulfonyl groups, the gas-phase acidity of this compound is expected to be in a similar range, signifying its profound intrinsic acidity.

Table 1: Gas-Phase Acidity of Bis(nonafluorobutylsulfonyl)imide

| Compound | Gas-Phase Acidity (ΔG°acid) |

| Bis(nonafluorobutylsulfonyl)imide | 278.6 kcal/mol |

Data sourced from ResearchGate.

Acidity in Non-Aqueous and Organic Solvent Systems

In solution, the acidity of a compound is quantified by its pKa value. Due to its extreme acidity, measuring the pKa of this compound in water is impractical as it would be completely dissociated. Therefore, its acidity is assessed in non-aqueous and organic solvents with lower basicity, which allow for differentiation between the strengths of superacids.

Direct pKa measurements for this compound in various organic solvents are not widely available in the literature. However, data for the related compound, bis(trifluoromethanesulfonyl)imide, offers valuable insight. In acetonitrile, a commonly used solvent for differentiating strong acids, bis(trifluoromethanesulfonyl)imide has a pKa of -0.10. In the less polar and less basic solvent 1,2-dichloroethane, its acidity is even more pronounced, with an estimated pKa of -12.3 relative to picric acid.

Considering the greater electron-withdrawing ability of the nonafluorobutyl group compared to the trifluoromethyl group, it is anticipated that this compound would exhibit even greater acidity and thus a lower pKa in these organic solvent systems.

Table 2: Acidity Data for a Related Imide in Organic Solvents

| Compound | Solvent | pKa |

| Bis(trifluoromethanesulfonyl)imide | Acetonitrile | -0.10 |

| Bis(trifluoromethanesulfonyl)imide | 1,2-Dichloroethane | -12.3 (relative to picric acid) |

Data sourced from Wikipedia.

Comparison with Conventional and Organic Superacids

A superacid is defined as an acid with an acidity greater than that of 100% sulfuric acid. This compound comfortably falls into this category. Its strength can be benchmarked against other well-known superacids.

Conventional superacids often consist of a strong Brønsted acid combined with a strong Lewis acid, such as "Magic Acid" (FSO₃H·SbF₅). While incredibly strong, these systems can be highly corrosive and oxidizing. Organic superacids, like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H), are single-component systems that are generally less oxidizing.

Based on the gas-phase acidity data of its imide analog, this compound is a significantly stronger acid than triflic acid. The exceptional stability of its conjugate base, arising from the extensive delocalization of the negative charge across two sulfonyl groups and the highly fluorinated butyl chains, is the primary reason for this enhanced acidity.

In recent years, carborane superacids, such as H(CHB₁₁Cl₁₁), have emerged as the strongest known Brønsted acids. These acids are unique in that their conjugate bases are exceptionally inert and non-coordinating. While this compound is an exceedingly strong acid, it is not as acidic as the most powerful carborane superacids.

Table 3: Comparison of Acidity with Other Superacids

| Acid | Type | Acidity Metric |

| Sulfuric Acid | Conventional | Hammett Acidity Function (H₀) = -12 |

| Triflic Acid | Organic Superacid | H₀ = -14.1 |

| This compound | Organic Superacid | Expected to be significantly more acidic than triflic acid |

| Carborane Acid (H(CHB₁₁Cl₁₁)) | Organic Superacid | Strongest known pure Brønsted acid |

Protonation Studies and Proton Transfer Dynamics

The high acidity of this compound makes it a powerful protonating agent, capable of protonating even very weak bases. Protonation studies involve reacting the superacid with a weak base and observing the extent of proton transfer, often using spectroscopic techniques like NMR to detect the formation of the protonated species.

While specific protonation studies involving this compound are not extensively documented, its ability to act as an efficient catalyst in various organic reactions that proceed through protonated intermediates is a testament to its protonating power.

Computational Chemistry and Theoretical Modeling Density Functional Theory Dft

Quantum Chemical Approaches for Molecular Structure Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its dynamic behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational study of any molecule is to find its most stable structure, a process known as geometry optimization. For a flexible molecule like Bis(nonafluorobutylsulfonyl)methane, which features two bulky nonafluorobutylsulfonyl groups attached to a central methylene (B1212753) carbon, multiple low-energy conformations can exist. Conformational analysis involves systematically exploring the potential energy surface to identify these stable conformers and their relative energies.

Due to the significant steric hindrance from the large perfluorinated chains, the rotational barriers around the C-S and S-C-S bonds are of particular interest. Theoretical studies on similar sulfonyl compounds suggest that the staggered conformations are generally more stable than the eclipsed ones. For this compound, it is anticipated that the lowest energy conformer would adopt a structure that maximizes the distance between the two voluminous nonafluorobutyl groups.

Table 1: Predicted Optimized Geometrical Parameters for a Conformer of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-H | Data not available | ||

| C-S | Data not available | ||

| S=O | Data not available | ||

| C-F | Data not available | ||

| H-C-H | Data not available | ||

| S-C-S | Data not available | ||

| O=S=O | Data not available | ||

| F-C-C-F | |||

| C-S-C-S |

Vibrational Frequency Analysis for Spectroscopic Correlation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and twisting of bonds.

For this compound, the vibrational spectrum is expected to be complex. Key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, typically found in the 1300-1400 cm⁻¹ region. The C-F stretching vibrations from the nonafluorobutyl groups would appear at lower frequencies, generally in the 1000-1200 cm⁻¹ range. The vibrations of the central CH₂ group, including stretching and bending modes, would also be present. Comparing the theoretically predicted spectrum with experimental data is a crucial step in validating the accuracy of the computational model. nih.gov

Electronic Structure Investigations

The arrangement of electrons within a molecule dictates its reactivity and chemical properties. DFT calculations provide a detailed picture of the electronic structure.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. google.com A large HOMO-LUMO gap suggests high stability and low reactivity. google.com

In this compound, the strong electron-withdrawing nature of the two nonafluorobutylsulfonyl groups is expected to significantly lower the energy of the HOMO, making the molecule a poor electron donor. The HOMO is likely to be localized on the sulfonyl groups and the central methylene bridge, while the LUMO is expected to be distributed over the entire molecule, particularly the antibonding orbitals associated with the sulfonyl groups.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific HOMO and LUMO energy values for this compound are not available in published literature. This table illustrates the expected output.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a high concentration of negative potential around the oxygen atoms of the sulfonyl groups, making them the most likely sites for interaction with cations or electrophiles. The hydrogen atoms of the central methylene group and the perfluorinated carbon backbone would exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the quantification of charge transfer and hyperconjugative interactions within the molecule.

In this compound, NBO analysis would reveal the highly polar nature of the S=O and C-F bonds. It would also quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of adjacent bonds. This analysis can provide a deeper understanding of the electronic factors contributing to the molecule's stability and reactivity.

Mechanistic Studies of Chemical Transformations

The chemical behavior of this compound is intrinsically linked to its electronic structure and the potential energy surfaces of its reactions. DFT calculations provide a means to explore these facets in detail.

Reaction Pathway Analysis and Transition State Characterization

While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, general principles of related compounds can offer insights. For instance, the acidity of the central methylene protons is expected to be significantly enhanced by the strong electron-withdrawing nature of the two nonafluorobutylsulfonyl groups. This suggests that deprotonation would be a key initial step in many of its reactions.

Computational analysis of analogous, simpler sulfonylmethanes reveals that the stability of the resulting carbanion is a critical factor. DFT calculations can be employed to model the geometric and electronic changes upon deprotonation and to locate the transition states for subsequent reactions, such as alkylation or condensation. The energy barriers associated with these transition states, calculated using methods like nudged elastic band (NEB) or by locating saddle points on the potential energy surface, would provide crucial information about the reaction kinetics.

Tautomerization Mechanisms

Tautomerism, the migration of a proton accompanied by a shift in double bonds, is a potential phenomenon in this compound. Specifically, the keto-enol tautomerism involving the sulfonyl groups could be investigated. The common form is the disulfone, but a tautomeric form, a vinyl alcohol derivative with a C=S bond, could exist.

DFT calculations are ideally suited to investigate the relative energies of these tautomers and the energy barrier for their interconversion. By optimizing the geometries of both the disulfone and its potential tautomers and calculating their respective electronic energies, the thermodynamic equilibrium can be predicted. Furthermore, the transition state for the proton transfer can be located and its structure and energy determined. This would reveal the kinetic feasibility of the tautomerization process. For related, non-fluorinated bis(sulfonyl)methanes, the disulfone form is overwhelmingly favored, and it is highly probable that the extreme electron-withdrawing effect of the perfluorinated chains would further stabilize this form, making tautomerization less likely.

Simulation of Intermolecular Interactions and Dynamics in Condensed Phases

The behavior of this compound in a liquid or solid state is governed by the nature and strength of its intermolecular interactions. The highly fluorinated chains and the polar sulfonyl groups create a molecule with distinct interaction sites.

Computational simulations, particularly molecular dynamics (MD) based on DFT-derived force fields or ab initio molecular dynamics (AIMD), can provide a detailed picture of these interactions. These simulations model the movement of molecules over time, allowing for the analysis of structural organization and dynamic properties.

Key intermolecular interactions expected for this compound include:

Dipole-dipole interactions: The S=O bonds in the sulfonyl groups create significant dipole moments, leading to strong electrostatic interactions between molecules.

Halogen bonding: The fluorine atoms, under certain geometric arrangements, could potentially act as halogen bond acceptors, interacting with electrophilic sites on neighboring molecules.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with bis-chelate ligands typically involves the reaction of a metal precursor, such as a metal halide or organometallic complex, with the ligand in an appropriate solvent. The resulting complexes can be mononuclear or binuclear, depending on the stoichiometry, reaction conditions, and the nature of the metal and ligand.

The complexation of lanthanide ions is often driven by the desire to create new materials with specific luminescent or magnetic properties. While direct synthesis with bis(nonafluorobutylsulfonyl)methane is not widely documented, studies on similar ligand systems offer valuable insights. For instance, lanthanide complexes with bis(iminophosphorano)methanide ligands have been synthesized via salt metathesis reactions. mdpi.com The reaction of [Ln(I)₃(THF)₃.₅] with a cesium or potassium salt of the ligand yields complexes like [Ln(BIPMᵀᴹˢH)(I)₂(THF)] (where Ln = Nd, Gd, Tb). mdpi.com

These syntheses highlight a common strategy for complexing lanthanides with anionic ligands. A similar approach could be envisioned for this compound, where deprotonation of the central carbon atom would create a carbanionic donor site capable of coordinating to lanthanide ions. Characterization of such complexes would rely on techniques like NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm their structure and composition. chemrxiv.orgnih.gov

Research on lanthanide complexes with β-diketone ligands further illustrates synthetic methodologies. researchgate.net Complexes such as Ln(β-dik)₃L (where L is a neutral coligand like 1,10-phenanthroline) are formed through the direct reaction of a lanthanide chloride with the β-diketone. researchgate.net This suggests that this compound could potentially act as a neutral O,O'-bidentate ligand via its sulfonyl groups, or as an anionic C-donor ligand following deprotonation.

The coordination chemistry of bis-chelate methane (B114726) ligands with transition metals is well-established, providing clear models for the potential reactivity of this compound.

Ruthenium (Ru): Ruthenium complexes with bis(diphenylphosphino)methane (B1329430) (dppm) are extensively studied. For example, mononuclear complexes like cis-[Ru(κ²-dppm)(bpy)Cl₂] can be prepared by reacting cis(Cl),cis(S)-[Ru(bpy)(dmso-S)₂Cl₂] with the dppm ligand in refluxing ethanol. mdpi.comnih.gov The reaction of bis(imidazol-1-yl)methane with ruthenium dimers has been shown to produce binuclear cyclic complexes, demonstrating the ligand's ability to bridge two metal centers. mdpi.com These examples suggest that this compound could coordinate to ruthenium in either a chelating or a bridging fashion.

Nickel (Ni): Research into nickel chemistry has produced stable organometallic Ni(III) complexes supported by tetradentate N-donor ligands containing two trifluoromethyl groups. rsc.orgillinois.edu The synthesis involves the oxidation of Ni(II) precursors. illinois.edu This is particularly relevant given the highly fluorinated nature of this compound, suggesting that it could stabilize higher oxidation states in nickel. Other studies have explored binuclear nickel hydride complexes with bis(dialkylphosphino)methane ligands, which show interesting structural variations based on the substituents on the phosphine (B1218219). nih.gov The synthesis of a binuclear nickel(II) complex with bis(2-hydroxy-3-carboxyphenyl)methane (BHCM) involved the direct reaction of the ligand with a nickel salt, resulting in a complex where the ligand coordinates in a tetradentate manner to two Ni(II) ions. nih.gov

Uranium (U): The chemistry of uranium with complex organic ligands has seen significant advancements. A neutral uranium bis(arenide) sandwich complex, U(η⁶-C₁₄H₁₀)(η⁴-C₁₄H₁₀)(HMPA)₂, was synthesized by treating a uranium iodide complex with potassium anthracenide. nih.govresearchgate.netrsc.orguiowa.edu While structurally different, this work highlights the ability of uranium to form complexes with large, electron-rich ligands. The synthesis of uranium bis(imido) complexes often involves the oxidation of uranium metal or a U(III) precursor in the presence of an appropriate amine. nih.gov A potential route to uranium complexes of this compound could involve the reaction of its deprotonated form with a suitable uranium halide precursor.

Iron (Fe): A variety of iron complexes with bis(imino)pyridine ligands have been synthesized from a bis(dinitrogen) iron precursor, ((ⁱᵖʳ)PDI)Fe(N₂)₂. nih.gov The nature of the resulting complex depends on the field strength of the incoming ligand. nih.gov Additionally, heterodinuclear complexes containing both iron and ruthenium bridged by bis(diphenylphosphino)alkane ligands have been prepared and characterized, showcasing the versatility of these bridging ligands in constructing complex architectures. nih.gov

Ligands based on a "bis(group)methane" scaffold can adopt several coordination modes, which are influenced by the steric and electronic properties of the donor groups and the preferred coordination geometry of the metal center.

Chelating Bidentate: The ligand can coordinate to a single metal center, forming a chelate ring. For this compound, this would likely involve coordination through two oxygen atoms from the sulfonyl groups.

Bridging Bidentate: The ligand can bridge two metal centers. This is common in the formation of binuclear complexes, as seen with ligands like bis(imidazol-1-yl)methane in ruthenium chemistry. mdpi.com

Monodentate: Less commonly, the ligand might coordinate through only one of its donor groups.

Anionic C-Donor: Following deprotonation of the highly acidic central methylene (B1212753) protons, the resulting carbanion can act as a strong σ-donor, coordinating to a metal center. This mode is crucial for forming many organometallic complexes.

The flexibility of the methane backbone allows for a range of "bite angles" in chelating modes and varying metal-metal distances in bridging modes. The specific coordination behavior of this compound will be dictated by the strong inductive effect of the nonafluorobutylsulfonyl groups, which would make the sulfonyl oxygens weaker donors compared to, for example, phosphine donors. However, this same effect dramatically increases the acidity of the C-H protons, making the formation of anionic C-donor complexes highly favorable. An osmium(II) methane complex has been studied to elucidate its coordination mode, revealing that methane binds through a single M···H-C bridge. nih.govillinois.edu

Rational Design of Functional Ligands Based on the this compound Scaffold

Rational ligand design aims to create molecules with specific properties for applications in areas like catalysis, materials science, and bioinorganic chemistry. nih.gov The this compound scaffold offers unique features for designing functional ligands. The principles of such design can be inferred from work on related systems, such as bis(1,2,3-triazol-1-yl)methane derivatives. nih.gov In that work, functionalization at either the bridging methine group or the triazole ring allowed for the synthesis of novel ligand precursors for organometallic aluminum and zinc complexes. nih.gov

For the this compound scaffold, key design strategies would include:

Exploiting Acidity: The exceptional acidity of the methylene protons allows for facile metallation. This carbanionic center can be a key feature in catalysts, for instance, by stabilizing a metal center or participating directly in catalytic cycles.

Tuning Electronic Properties: The two -SO₂C₄F₉ groups are powerful electron-withdrawing groups. This property can be used to create highly electrophilic metal centers when the ligand is coordinated. Such Lewis acidic centers are desirable in many catalytic transformations. Computational and experimental studies on an iridium catalyst for methane monoborylation showed that using a soft Lewis base ligand lowered the activation barrier of the rate-determining step. kaist.ac.kr

Introducing Additional Functional Groups: The nonafluorobutyl chains could be modified to introduce other functional groups, allowing for the creation of multifunctional or hybrid ligands.

By systematically modifying the structure, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes to achieve desired reactivity or physical properties.

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic and structural methods is essential for the unambiguous characterization of new coordination compounds.

Spectroscopic Methods:

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for characterizing the ligand and its complexes. The disappearance of the acidic proton signal in ¹H NMR would be strong evidence of C-metallation. ¹⁹F NMR would be particularly sensitive to changes in the electronic environment upon coordination.

Infrared (IR) Spectroscopy: The S=O stretching frequencies in the IR spectrum are diagnostic. A shift in these bands upon complexation would indicate coordination through the sulfonyl oxygen atoms. For example, in studies of metal complexes with pyridine (B92270) derivatives, shifts in C=O and C≡N stretching frequencies confirm coordination. scispace.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge-transfer (LMCT) bands. scispace.com

Structural Elucidation:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net For instance, X-ray analysis of a binuclear silver(I) complex with bis(diphenylphosphino)methane revealed details of the metal coordination and the presence of argentophilic interactions. researchgate.net

Below is an example of the type of data obtained from the characterization of a related transition metal complex.

Table 1: Selected Spectroscopic Data for a Ruthenium-dppm Complex This table is based on data for an analogous complex, cis-[Ru(κ²-dppm)(bpy)Cl₂], and serves as an example of typical characterization data. mdpi.comnih.gov

| Technique | Observation | Interpretation |

| ¹H NMR | Complex multiplets for phenyl and bipyridine protons. | Confirms the presence of the organic ligands. |

| ³¹P{¹H} NMR | Singlet | Indicates equivalent phosphorus atoms, consistent with chelation. |

| IR Spectroscopy | Characteristic bands for dppm and bipyridine ligands. | Confirms coordination of the ligands to the metal center. |

Table 2: Example Crystallographic Data for a Ni(II) Complex This table is based on data for an analogous binuclear complex with bis(2-hydroxy-3-carboxyphenyl)methane and serves as an example of typical structural data. nih.gov

| Parameter | Value |

| Crystal System | Not reported (Amorphous) |

| Coordination Geometry | Octahedral (suggested) |

| Ligand Coordination | Tetradentate, bridging two Ni(II) ions |

| Key Feature | Formation of a binuclear complex |

The comprehensive characterization of any new complexes based on the this compound scaffold would rely on a similar suite of analytical techniques to fully establish their structure, bonding, and properties.

Catalytic Applications

Organocatalysis Utilizing the Superacidic Properties

There is a lack of specific studies on the use of Bis(nonafluorobutylsulfonyl)methane as an organocatalyst. While theoretical considerations might suggest potential superacidic properties due to the electron-withdrawing nature of the nonafluorobutylsulfonyl groups, experimental evidence for its application in carbon-carbon bond-forming reactions or for the activation of substrates via Brønsted acidity is not present in the available literature. Research on analogous compounds like bis(trifluoromethanesulfonyl)imide has demonstrated Brønsted acidity and catalytic activity in hydrofunctionalization reactions, but direct extrapolation to the nonafluorobutyl derivative is not scientifically rigorous without specific experimental data.

Role as a Ligand in Homogeneous and Heterogeneous Metal Catalysis

Similarly, there is no specific information available regarding the role of this compound as a ligand in metal catalysis. Consequently, there are no documented instances of its use in the development of novel catalyst systems with enhanced stability and reactivity. Furthermore, its application in specific catalytic processes such as methane (B114726) conversion and functionalization, or in polymerization reactions, is not reported in the scientific literature found. Research in the field of methane conversion often involves catalysts based on metals supported on various materials or enzymatic systems, with no mention of this compound as a ligand or catalyst component.

Applications in Ionic Liquids and Advanced Materials

Derivation and Characterization of Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. The anion is a key component that dictates many of these properties.

The design of ionic liquids often targets specific properties by modifying the structure of the cation or anion. The bis(nonafluorobutylsulfonyl)imide anion is a larger, more fluorinated analogue of the widely studied bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI) anions. researchgate.netelsevierpure.com The synthesis of ILs containing these imide-based anions typically involves a two-step process.

The first step is often a quaternization reaction to form a precursor salt, for example, reacting an imidazole (B134444) with an alkyl halide. mdpi.com The second step is an anion metathesis (ion exchange) reaction. In this step, the halide anion of the precursor salt is exchanged for the desired bis(sulfonyl)imide anion. mdpi.com This is commonly achieved by reacting the precursor salt with a lithium or silver salt of the target anion, such as lithium bis(nonafluorobutylsulfonyl)imide. The resulting ionic liquid can then be purified by washing to remove any residual starting materials. rsc.org

The general synthesis strategy allows for the combination of various cations (e.g., imidazolium, pyrrolidinium, ammonium, sulfonium) with the bis(nonafluorobutylsulfonyl)imide anion, enabling the fine-tuning of the resulting IL's properties. mdpi.comnih.govmdpi.com

The structure of the anion has a profound impact on the physical and chemical properties of an ionic liquid. Key factors include the size, shape, charge delocalization, and degree of fluorination of the anion.

Thermal Stability: Increased fluorination generally enhances the thermal stability of the ionic liquid. However, studies comparing fluorinated bis(trifluoromethanesulfonyl)amide (TFSA) salts with their non-fluorinated bis(methanesulfonyl)amide (NMes2) analogues show that the fluorinated versions are significantly more stable, with decomposition temperatures approximately 150°C higher. psu.edu This suggests that ILs with the highly fluorinated nonafluorobutylsulfonyl group would exhibit very high thermal stability.

Viscosity and Conductivity: The viscosity of an ionic liquid is heavily influenced by the interactions between the cation and anion. Larger anions with more diffuse charge, like bis(sulfonyl)imides, tend to have weaker interactions, leading to lower viscosities and, consequently, higher ionic conductivities. researchgate.netmdpi.com While increasing the alkyl chain length on the anion (from methyl to nonafluorobutyl) increases the anion's size, it can also increase viscosity due to greater van der Waals forces. However, the high degree of fluorination in the nonafluorobutyl chains is expected to mitigate this effect. For instance, ILs based on the smaller FSI anion exhibit higher conductivities than their TFSI counterparts due to lower viscosity. researchgate.netelsevierpure.com

Hydrophobicity: The degree of fluorination is a primary determinant of the hydrophobicity of an ionic liquid. The long, highly fluorinated nonafluorobutyl chains in the bis(nonafluorobutylsulfonyl)imide anion would render the resulting ionic liquids highly hydrophobic.

| Property | Influence of Anion Structure (e.g., increasing fluorination and size) |

| Thermal Stability | Generally increases with fluorination. psu.edu |

| Viscosity | Complex relationship; influenced by ion size, shape, and interactions. Can decrease with charge delocalization but may increase with chain length. researchgate.netmdpi.com |

| Ionic Conductivity | Inversely related to viscosity; higher conductivity is often seen with anions that lead to lower viscosity. researchgate.netelsevierpure.com |

| Hydrophobicity | Increases significantly with the length of the fluoroalkyl chains. |

Application of Ionic Liquids in Gas Capture and Separation

The tunability of ionic liquids makes them promising candidates for specialized applications like gas capture and separation, where selectivity for specific gases is crucial.

Ionic liquids containing fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), have been investigated for their gas absorption properties, including for methane (B114726) (CH₄). researchgate.net The solubility of gases in ILs is influenced by the interactions between the gas molecules and the ions of the liquid.

Research has shown that the fluorinated components of the anion play a significant role in gas solubility. nih.gov In the context of natural gas processing, the selective capture of CO₂ over hydrocarbons like methane and ethane (B1197151) is critical. Studies on [NTf₂]⁻-based ILs have explored this selectivity. While the fluorinated anion can enhance CO₂ solubility, it may also absorb hydrocarbons. mdpi.com For instance, research on ethane solubility in various [NTf₂]⁻ ILs showed that the length of the alkyl chain on the cation influences absorption, with longer chains leading to higher ethane solubility. mdpi.com

In one study, the electrochemical oxidation of methane was successfully observed at a platinum electrode in [NTf₂]⁻-based ionic liquids, suggesting a unique catalytic interface for methane reactions. researchgate.net This indicates that the anion structure is critical for enabling the electrochemical process. The study found that methane electro-oxidation was not significant in ILs with other types of anions. researchgate.net

The selectivity of CO₂ over CH₄ is a key performance metric. While specific data for bis(nonafluorobutylsulfonyl)methane-based ILs is limited, the principles derived from [NTf₂]⁻ studies suggest that the highly fluorinated nature of the nonafluorobutyl groups would significantly influence gas solubility, likely enhancing the solubility of gases like CO₂.

| Ionic Liquid System | Application | Key Finding | Reference |

| Pt electrode in [NTf₂]⁻-based ILs | Methane Electro-oxidation | Facile methane electro-oxidation observed, indicating a unique catalytic Pt-NTf₂ interface. researchgate.net | researchgate.net |

| Imidazolium-based [NTf₂]⁻ ILs | Ethane Solubility | Ethane solubility correlates with the cation's alkyl chain length. mdpi.com | mdpi.com |

| [Cu(NTf₂)₂(bpp)₂] crystal | CO₂ Absorption | Visualized interactions showing the NTf₂ anion as the primary absorption site for CO₂. nih.gov | nih.gov |

Development of Advanced Materials

The incorporation of highly functional molecules like this compound into larger structures, such as polymers, can impart unique and desirable properties to the resulting materials.

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that are not easily accessible through direct polymerization of corresponding monomers. researchgate.netrsc.org This technique involves creating a reactive polymer backbone and then introducing functional groups through subsequent chemical reactions.

The integration of bis(sulfonyl)methane derivatives into polymer structures has been demonstrated. For example, the bis[(trifluoromethyl)sulfonyl]methyl group has been successfully incorporated into polymers via a PPM reaction. nih.gov This was achieved by reacting a polymer containing phenol (B47542) derivatives with an electrophilic reagent bearing the target functional group. nih.gov A similar strategy could be envisioned for this compound.

Another PPM approach involves creating polymers with reactive leaving groups, such as pentafluorophenyl esters, which can then be reacted with various nucleophiles to introduce desired functionalities. researchgate.net For instance, a polymer with pendant sulfonate esters can undergo sulfonamidation reactions with amines. rsc.org A derivative of this compound containing a nucleophilic group could potentially be attached to a polymer backbone using such PPM techniques. These methods offer a versatile pathway to create advanced materials with properties dictated by the integrated functional molecule.

Creation of Materials with Unique Optical, Electronic, and Magnetic Properties

The unique molecular structure of this compound, characterized by its two bulky, electron-withdrawing nonafluorobutylsulfonyl groups, has prompted investigations into its potential for creating advanced materials. While extensive research into all aspects of its properties is still emerging, preliminary studies and comparisons with related fluorinated compounds suggest its utility in developing materials with tailored optical, electronic, and magnetic characteristics. The primary route for integrating this compound into larger material systems is through its corresponding anion, bis(nonafluorobutylsulfonyl)methanide, often in the form of ionic liquids.

The primary application of this compound in advanced materials is as a component of ionic liquids. Ionic liquids are salts with melting points below 100°C, and they are of significant interest for a variety of applications due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The properties of an ionic liquid are determined by the combination of its cation and anion. The bis(nonafluorobutylsulfonyl)methanide anion imparts specific characteristics to these materials, particularly in terms of their electrochemical stability and transport properties, which are crucial for electronic applications.

Currently, there is limited publicly available research specifically detailing the creation of materials with unique optical and magnetic properties derived from this compound. The majority of existing studies on related fluorinated sulfonyl imide/methanide anions focus on their electrochemical applications. The bulky and highly fluorinated nature of the nonafluorobutyl groups in this compound suggests that materials incorporating this anion could possess low refractive indices, a desirable characteristic for certain optical coatings and components. However, specific data from studies on this compound-based materials are not readily found in the literature.

Similarly, there is a lack of specific research on the magnetic properties of materials synthesized with this compound. While some organic conductors and magnetic aerogels have been developed using different methane derivatives or ionic liquids, dedicated studies on the magnetic susceptibility or the development of magnetic materials using the bis(nonafluorobutylsulfonyl)methanide anion have not been prominently reported.

The most promising area of application for this compound to date lies in the realm of electronic materials, specifically as electrolytes in electrochemical devices like lithium-ion batteries. The key properties of interest are ionic conductivity and electrochemical stability. The large size of the bis(nonafluorobutylsulfonyl)methanide anion can influence the viscosity and, consequently, the ionic conductivity of the resulting ionic liquid.

Research into a series of bis(fluoroalkanesulfon)amide-based ionic liquids, including a derivative with nonafluorobutyl groups, has provided some initial data on their physicochemical properties. These properties are critical for their performance as electrolytes.

Below is a data table summarizing the properties of an imidazolium-based ionic liquid containing the bis(nonafluorobutylsulfonyl)amide anion, a close analogue to the methanide.

| Property | Value |

| Density (g/cm³) | 1.66 |

| Viscosity (mPa·s) | 138 |

| Data for 1-ethyl-3-methylimidazolium (B1214524) bis(nonafluorobutylsulfonyl)amide at room temperature. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it is particularly powerful for fluorinated molecules like bis(nonafluorobutylsulfonyl)methane. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen, carbon, and fluorine atoms within the molecule.

The structural integrity of this compound is unequivocally confirmed through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei offers a unique window into the molecule's framework.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing a single resonance for the methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak provides information about the electron-withdrawing nature of the adjacent bis(nonafluorobutylsulfonyl) groups.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the chemically distinct carbon environments. Signals corresponding to the methylene carbon and the various carbons within the nonafluorobutyl chains are observed at characteristic chemical shifts. The highly electronegative fluorine atoms significantly influence the chemical shifts of the carbons in the perfluorinated chains.

¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is an especially informative technique. nih.gov It offers high sensitivity and a wide chemical shift range, which allows for the clear resolution of signals from the different fluorine environments within the nonafluorobutyl chains (e.g., -CF₂- and -CF₃ groups). nih.gov The coupling patterns observed between different fluorine nuclei provide valuable data on through-bond connectivity.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 4.0 - 5.0 | Presence and electronic environment of the central methylene group. |

| ¹³C | 50 - 130 | Carbon framework, including the methylene and perfluorinated carbons. |

| ¹⁹F | -80 to -130 | Detailed information on the different fluorine environments in the nonafluorobutyl chains. |

Table 1: Representative NMR Data for this compound.

While 1D NMR spectra are crucial for initial structural confirmation, two-dimensional (2D) NMR techniques offer a more in-depth analysis of atomic connectivity and molecular dynamics. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between different nuclei. For instance, an HSQC experiment would definitively link the methylene protons to their corresponding carbon atom. Furthermore, variable-temperature NMR studies can provide insights into the conformational flexibility of the nonafluorobutyl chains and the rotational dynamics around the C-S bonds.

X-ray Diffraction Studies

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Analysis of a suitable single crystal of this compound by X-ray diffraction would yield a detailed molecular structure. This technique would precisely determine the geometry around the central carbon atom and the sulfur atoms, as well as the conformation of the two nonafluorobutylsulfonyl groups. Key structural parameters that would be elucidated include the S-C-S bond angle and the O-S-O bond angles, which are indicative of the tetrahedral geometry around the sulfur atoms. The conformation of the perfluorinated butyl chains, which can adopt various helical or extended arrangements, would also be revealed. Such studies have been successfully employed to determine the crystal structures of related sulfonyl compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of this compound is dominated by strong absorptions characteristic of its constituent functional groups. The most prominent bands are associated with the sulfonyl (SO₂) group and the carbon-fluorine (C-F) bonds.

Key vibrational frequencies include:

SO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. These intense bands are a clear indicator of the presence of the sulfonyl functionality.

C-F Stretching: The numerous C-F bonds in the nonafluorobutyl chains give rise to very strong and complex absorption bands in the region of 1100-1300 cm⁻¹. The exact positions of these bands can be influenced by the conformation of the fluoroalkyl chains.

CH₂ Stretching and Bending: The methylene group exhibits characteristic C-H stretching vibrations in the 2900-3000 cm⁻¹ region and bending (scissoring) vibrations around 1450 cm⁻¹. lumenlearning.comlibretexts.orglibretexts.org

The combination of these characteristic absorption bands provides a unique vibrational fingerprint for this compound, allowing for its unambiguous identification and the confirmation of its key functional groups. lumenlearning.comlibretexts.orglibretexts.orgpressbooks.pubyoutube.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1400 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1200 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 |

| Methylene (CH₂) | Stretch | 2900 - 3000 |

| Methylene (CH₂) | Bend (Scissoring) | ~1450 |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, the resulting spectrum would be characterized by specific scattering peaks corresponding to the various functional groups present in the molecule. While specific experimental data for this compound is not widely published, the expected Raman shifts can be predicted based on the known vibrational frequencies of its constituent parts. researchgate.net

The spectrum would be dominated by strong vibrations associated with the sulfonyl (SO₂) and fluorocarbon (C-F) groups. The symmetric and asymmetric stretching modes of the S=O bonds are particularly strong Raman scatterers. The C-F bonds of the nonafluorobutyl chains would produce a series of characteristic bands. The central methylene (-CH₂-) bridge and the C-S bonds would also exhibit distinct, albeit typically weaker, Raman signals.

Expected Characteristic Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Symmetric Stretch | 1100 - 1200 |

| SO₂ | Asymmetric Stretch | 1300 - 1400 |

| C-F | Stretching Modes | 1000 - 1350 |

| C-S | Stretching | 650 - 750 |

| CH₂ | Scissoring/Bending | 1400 - 1480 |

This table is based on typical vibrational frequencies for the specified functional groups and does not represent experimentally verified data for this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to identify the molecular ion peak, confirming its molecular formula (C₉H₂F₁₈O₄S₂).

Common fragmentation pathways would likely involve:

Cleavage of the C-S bond to yield a nonafluorobutylsulfonyl radical or cation, [C₄F₉SO₂]⁺.

Loss of a nonafluorobutyl group, [C₄F₉]⁺.

Fragmentation of the C₄F₉ chain, leading to the loss of smaller perfluoroalkyl fragments (e.g., CF₃, C₂F₅).

Cleavage at the central methylene bridge.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Ion Fragment | Formula | Notes |

|---|---|---|

| [C₄F₉SO₂]⁺ | C₄F₉SO₂ | Nonafluorobutylsulfonyl cation |

| [C₄F₉]⁺ | C₄F₉ | Nonafluorobutyl cation |

| [SO₂CH₂SO₂C₄F₉]⁺ | C₅H₂F₉O₄S₂ | Loss of one C₄F₉ group |

This table represents predicted fragments based on chemical principles and is not derived from experimental data for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. This compound itself is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be an indispensable tool for studying reactions where this compound is a precursor to radical species. nih.gov For instance, if the molecule undergoes homolytic bond cleavage due to high-energy radiation (radiolysis) or chemical reaction, EPR could detect the resulting radicals. Potential radicals that could be formed and detected include:

A carbon-centered radical formed by hydrogen abstraction from the central methylene bridge, •CH(SO₂C₄F₉)₂.

A sulfur-centered sulfonyl radical (RSO₂•) resulting from C-S bond scission. researchgate.netresearchgate.net

The EPR spectrum's g-value and hyperfine coupling constants would provide a unique fingerprint to identify the specific radical structure, offering critical insight into reaction mechanisms and degradation pathways.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The development of efficient and scalable synthetic routes is a primary objective for the future study of bis(nonafluorobutylsulfonyl)methane. While specific methods for this compound are not extensively documented, established syntheses for related bis(perfluoroalkylsulfonyl)methanes offer valuable starting points.

A probable pathway involves the reaction of a suitable Grignard reagent, such as methylmagnesium halides, with nonafluorobutanesulfonyl fluoride (B91410) (C₄F₉SO₂F) in an ether-based solvent. acs.org This approach has been successfully employed for the synthesis of bis(trifluoromethylsulfonyl)methane and bis(perfluorooctylsulfonyl)methane. acs.org Future research should focus on optimizing reaction conditions—such as solvent, temperature, and stoichiometry—to maximize yield and purity for the nonafluorobutyl analogue.

Mechanistic investigations are crucial to understanding and controlling the synthesis. These studies would likely involve:

Kinetic Analysis: To understand the reaction rates and the influence of different parameters.

Intermediate Identification: Using spectroscopic techniques like in-situ NMR to identify transient species and elucidate the reaction pathway.

Computational Modeling: To simulate reaction mechanisms and transition states, providing insights that are difficult to obtain experimentally.

Furthermore, exploring alternative "click chemistry" approaches, specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, could open new, more versatile synthetic routes. nih.govacs.org For instance, developing catalytic systems for the fluorosulfonylation of organoboron substrates could provide a modular and functional-group-tolerant method for preparing a variety of related compounds. nih.gov

Deeper Understanding of Structure-Acidity-Reactivity Relationships

The defining feature of this compound is its anticipated high acidity. The two strongly electron-withdrawing C₄F₉SO₂ groups are expected to significantly stabilize the resulting carbanion upon deprotonation of the central methylene (B1212753) (CH₂) group, making the parent compound a potent carbon acid.

Future research will need to precisely quantify the pKa value of this compound. This will likely place it in the category of superacids, similar to its well-studied analogue, tris[(trifluoromethyl)sulfonyl]methane. acs.org Understanding this acidity is key to predicting its reactivity. Computational studies predict that perfluoroalkyl chain length does not drastically alter the acidity of related sulfonamides, suggesting that the pKa of this compound will be comparable to that of bis(trifluoromethylsulfonyl)methane. nih.gov

A systematic investigation into its reactivity profile is warranted. This includes:

Deprotonation and Salt Formation: Studying its reactions with a wide range of bases to synthesize various metallic and organic salts. These salts are of particular interest for electrochemical applications. google.com

Reactions of the Methanide Anion: The conjugate base, [(C₄F₉SO₂)₂CH]⁻, is expected to be a weak nucleophile, a property that is highly valuable in creating non-coordinating anions for catalysis and ionic liquids.

Electrophilic and Nucleophilic Reactions: While the acidic protons are the primary reactive site, the reactivity of the sulfonyl groups and the fluorinated chains under various conditions should also be explored.

Table 1: Comparison of Acidity in Related Sulfonyl Compounds

| Compound | Formula | Predicted/Measured pKa | Reference |

| Bis(trifluoromethylsulfonyl)methane | (CF₃SO₂)₂CH₂ | ~2 (in water, est.) | acs.org |

| Tris[(trifluoromethyl)sulfonyl]methane | (CF₃SO₂)₃CH | < -12 (superacid) | acs.org |

| This compound | (C₄F₉SO₂)₂CH₂ | ~2 (Predicted) | nih.gov |

| Benzoic Acid (for comparison) | C₆H₅COOH | 4.20 | acs.org |

This is an interactive data table. Click on the headers to sort.

Expansion of Catalytic Applications in Green and Sustainable Chemistry

The strong acidity and stability of this compound make it a promising candidate for applications in catalysis, particularly within the framework of green chemistry.

Homogeneous Acid Catalysis: It could serve as a highly effective and reusable acid catalyst for organic reactions such as esterifications, alkylations, and rearrangements, potentially replacing corrosive and less efficient traditional acids.

Lewis Acid Catalysis: The lithium or zinc salts of this compound could function as powerful Lewis acid catalysts. The non-coordinating nature of the resulting anion, [(C₄F₉SO₂)₂CY]⁻, enhances the catalytic activity of the metal center. google.com

Phase-Transfer Catalysis: Its organic salts, such as tetraalkylammonium salts, could be designed as phase-transfer catalysts for reactions between immiscible phases, a key principle of green chemistry.

The development of catalytic systems that utilize sulfonyl fluorides in SuFEx "click chemistry" is a rapidly growing field. nih.govacs.org Research into using this compound derivatives in these reactions could lead to novel, highly efficient methods for synthesizing complex molecules, including pharmaceuticals and polymers, under mild, environmentally friendly conditions. researchgate.netacs.org

Integration into Next-Generation Functional Materials and Electrochemical Systems

The unique properties of highly fluorinated compounds are highly sought after in materials science and electrochemistry. This compound and its derivatives are poised to make significant contributions in these areas.

Electrolytes for High-Voltage Batteries: Perfluorinated compounds are known for their high oxidative stability and non-flammability, making them ideal components for safer, high-energy-density lithium-ion batteries. researchgate.net The lithium salt of this compound, Li[(C₄F₉SO₂)₂CH], could serve as a novel electrolyte, offering superior voltage stability compared to conventional salts like LiPF₆. nih.govrsc.org Research on the analogous bis(phenylsulfonyl)methane (B177063) (BPSM) has shown that its use as an electrolyte additive dramatically improves battery performance and longevity by forming a stable electrode-electrolyte interphase. nih.govnih.gov

Table 2: Performance of LiNi₀.₈Co₀.₁Mn₀.₁O₂/Graphite Batteries with and without BPSM Additive

| Condition | Metric | Without BPSM | With BPSM | Reference |

| 25 °C | Capacity Retention (after 1200 cycles) | 8.68% | 83.07% | nih.gov |

| -10 °C | Capacity Retention (after 130 cycles) | 21.01% | 98.97% | nih.gov |

This is an interactive data table. Click on the headers to sort.

Functional Polymers and Membranes: Incorporation of the this compound moiety into polymer backbones could create materials with enhanced thermal stability, chemical resistance, and specific ion-transport properties, suitable for fuel cell membranes or advanced separation technologies.

Ionic Liquids: Salts of the bis(nonafluorobutylsulfonyl)methanide anion with organic cations could form a new class of ionic liquids with wide electrochemical windows, low viscosity, and high thermal stability.

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

Given the challenges and costs associated with synthesizing and handling highly fluorinated compounds, a synergistic approach that combines experimental work with advanced computational modeling is essential for accelerating research.

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict key properties like acidity, bond energies, reactivity, and spectroscopic signatures before synthesis is attempted. nih.gov This can guide experimental efforts toward the most promising molecular designs.

Mechanistic Elucidation: Computational simulations can provide detailed insights into reaction mechanisms and the dynamics of interactions at the molecular level. For instance, molecular docking and dynamics simulations can be used to understand how derivatives of this compound might interact with protein active sites in biological applications or with electrode surfaces in batteries. mdpi.com

Materials Design: Modeling can be used to design novel polymers and materials incorporating the this compound unit, predicting their bulk properties and guiding the synthesis of next-generation functional materials.

This integrated approach will not only de-risk experimental programs but also deepen the fundamental understanding of the structure-property relationships that govern the behavior of this fascinating class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.